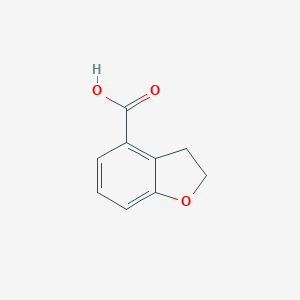

2,3-Dihydrobenzofuran-4-carboxylic acid

概要

説明

2,3-Dihydrobenzofuran-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that is partially saturated by the addition of two hydrogen atoms at the 2,3-position of the benzofuran ring. The carboxylic acid group attached to the 4-position indicates the presence of a carboxyl functional group, which imparts certain chemical properties to the molecule.

Synthesis Analysis

The synthesis of various derivatives of 2,3-dihydrobenzofuran carboxylic acids has been reported in the literature. For instance, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been synthesized as potent and subtype-selective PPARalpha agonists, with a systematic study of structure-activity relationships identifying key structural elements for maintaining potency and selectivity . Another synthesis approach involves the coupling of 2-vinylphenols and carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant, which is notable for its metal-free conditions and high atom economy . Additionally, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids from (E)-2-(2-bromophenyl)-3-phenylacrylic acids has been developed using Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions .

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran-4-carboxylic acid derivatives has been elucidated using various techniques. For example, the crystal structure of a related compound, (Z)-(\u00b1)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, was determined using single-crystal X-ray diffraction, revealing the molecule's conformation and intermolecular hydrogen-bonding interactions . Similarly, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was elucidated by NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction10.

Chemical Reactions Analysis

The chemical reactivity of 2,3-dihydrobenzofuran carboxylic acids is influenced by the presence of the carboxylic acid group and the dihydrobenzofuran scaffold. For instance, the synthesis of optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters was achieved through an intramolecular C-H insertion reaction catalyzed by Rh 2 (R-DOSP) 4 . The presence of the carboxylic acid group also allows for the formation of esters and amides, which can be used in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran carboxylic acids are influenced by their molecular structure. The introduction of various substituents on the dihydrobenzofuran ring can alter properties such as solubility, melting point, and reactivity. For example, the synthesis of a library of compounds based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds resulted in compounds with varying physicochemical properties, which were designed to achieve variation in molecular weight and lipophilicity .

科学的研究の応用

-

Anti-Inflammatory and Potential Anticancer Agents

- Field : Medicinal Chemistry

- Application : Benzofuran and 2,3-dihydrobenzofuran scaffolds are heterocycles of high value in medicinal chemistry and drug synthesis. They are investigated for their anti-inflammatory effects in macrophages and in the air pouch model of inflammation, as well as their anticancer effects in the human colorectal adenocarcinoma cell line HCT116 .

- Method : The study involved testing the compounds on lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2 and decreasing the secretion of the tested inflammatory mediators .

- Results : Six of the nine compounds suppressed inflammation. Their IC50 values ranged from 1.2 to 9.04 µM for interleukin-6; from 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2; from 2.4 to 5.2 µM for nitric oxide; and from 1.1 to 20.5 µM for prostaglandin E2 .

-

Anticancer Activities

- Field : Pharmacology

- Application : Some substituted benzofurans have dramatic anticancer activities .

- Method : The study involved testing the compounds on different types of cancer cells .

- Results : Compound 36 was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

-

Antiviral Activity

- Field : Virology

- Application : Compound 56 is a benzofuran derivative having antiviral activity found in Eupatorium adenophorum .

- Method : The compound exhibits antiviral effects against RSV LONG and A2 strains .

- Results : The IC50 values of compound 56 against RSV LONG and A2 strains are 2.3 and 2.8 μM, respectively .

-

Synthesis of Oxazolidine Compounds

- Field : Organic Chemistry

- Application : “2,3-Dihydrobenzofuran-4-carboxylic acid” is used for the preparation of oxazolidine compounds as orexin receptor antagonists .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

-

Antibacterial Agents

-

Convergent Syntheses of 2,3-Dihydrobenzofurans

- Field : Organic Chemistry

- Application : A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, thereby providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .

- Method : The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions .

- Results : The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity .

-

Anti-Hepatitis C Virus Activity

- Field : Virology

- Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

-

Anticancer Agents

- Field : Pharmacology

- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

-

Synthesis of Polycyclic Benzofuran Compounds

- Field : Organic Chemistry

- Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

将来の方向性

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDSHBWEGSCEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596267 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzofuran-4-carboxylic acid | |

CAS RN |

209256-40-6 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)